molecular formula C15H17NO7 B8003605 Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside

Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside

Cat. No.: B8003605
M. Wt: 323.30 g/mol
InChI Key: DYRBBRIJDAJADF-ACVJOUTJSA-N
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Description

Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside is a synthetic derivative of glucose. It is commonly used in biochemical research to investigate carbohydrate chemistry and glycobiology. The compound features a phthalimide group at the 2-position and a 2-deoxy modification, which allows for versatile applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside typically involves the reaction of 2-amino-2-deoxy-D-glucose with phthalic anhydride to form the phthalimido derivative. This intermediate is then methylated to produce the final compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized glucopyranosides .

Mechanism of Action

The compound serves as a valuable substrate for studying enzymatic processes involving glycosidic bond cleavage and synthesis. It is utilized as a glycosyl donor or acceptor in glycosylation reactions catalyzed by glycosyltransferases. These enzymes play crucial roles in cellular processes such as protein glycosylation, signal transduction, and cell-cell recognition .

Properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO7/c1-22-15-10(12(19)11(18)9(6-17)23-15)16-13(20)7-4-2-3-5-8(7)14(16)21/h2-5,9-12,15,17-19H,6H2,1H3/t9-,10-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRBBRIJDAJADF-ACVJOUTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76101-14-9
Record name Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76101-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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